Scoulerine

Beschreibung

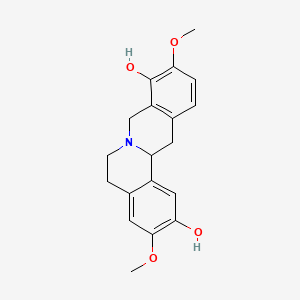

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWVMRVOBAFFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895057 | |

| Record name | Scoulerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6451-72-5, 605-34-5, 6451-73-6 | |

| Record name | 5,8,13,13a-Tetrahydro-3,10-dimethoxy-6H-dibenzo[a,g]quinolizine-2,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6451-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scoulerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13a-alpha-Berbine-2,9-diol, 3,10-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scoulerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Scoulerine: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoulerine, a protoberberine-type benzylisoquinoline alkaloid (BIA), is a pivotal intermediate in the biosynthesis of a wide array of pharmacologically significant alkaloids. Its molecular structure serves as the precursor for compounds such as berberine, noscapine, sanguinarine, and protopine. Found across numerous plant families, scoulerine itself exhibits therapeutic potential, including activity against renal cell carcinoma. This technical guide provides an in-depth overview of the primary natural sources of scoulerine and details the methodologies for its extraction, isolation, and purification.

Natural Sources of Scoulerine

Scoulerine is predominantly found in plants belonging to the Papaveraceae (Poppy family), Ranunculaceae (Buttercup family), and the related Fumarioideae subfamily. Its presence has been identified in various genera and species, making these plants the primary targets for its isolation.

| Family | Genus | Species | Common Name | Reference(s) |

| Papaveraceae | Corydalis | C. saxicola, C. solida, C. balansae, C. bungeana, C. yanhusuo, C. cava | Fumewort, Corydalis | [1][2] |

| Papaver | P. somniferum | Opium Poppy | [3] | |

| Argemone | A. mexicana | Mexican Prickly Poppy | [4] | |

| Macleaya | M. cordata | Plume Poppy | ||

| Eschscholzia | E. californica | California Poppy | ||

| Fumarioideae | Fumaria | F. judaica, F. officinalis | Fumitory | |

| Lamprocapnos | L. spectabilis | Bleeding Heart | ||

| Ranunculaceae | Coptis | C. japonica | Japanese Goldthread |

Biosynthesis of Scoulerine

Understanding the biosynthetic pathway is crucial for both natural product isolation and synthetic biology applications. Scoulerine is derived from the central BIA intermediate, (S)-reticuline. The key transformation is a unique C-C bond formation catalyzed by the FAD-dependent Berberine Bridge Enzyme (BBE) . This enzyme catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," yielding (S)-scoulerine. From this critical juncture, pathways diverge to produce a vast array of protoberberine, protopine, and benzophenanthridine alkaloids.[5][6]

Isolation and Purification Methodologies

The isolation of scoulerine follows general principles of alkaloid extraction, leveraging their basic nature. The process involves solvent extraction from plant material, followed by acid-base partitioning and chromatographic purification.

General Isolation Workflow

The overall process can be visualized as a multi-step workflow, from raw plant material to the purified compound, which is then ready for structural confirmation and biological assays.

References

- 1. (S)-Scoulerine | C19H21NO4 | CID 439654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Plant Papaver somniferum (Papaveraceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 4. Isolation of Protoplasts from Tissues of Mexican Prickly Poppy (Argemone mexicana L.): An Alkaloid-Producing Medicinal Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

An In-Depth Technical Guide to the Chemical Structure and Physicochemical Properties of Scoulerine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scoulerine, a benzylisoquinoline alkaloid, is a pivotal intermediate in the biosynthesis of numerous pharmacologically significant alkaloids. Its tetracyclic structure imparts a unique profile of physicochemical properties that underpin its biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical characteristics of Scoulerine. It includes a detailed compilation of its properties in structured tables, step-by-step experimental protocols for their determination, and visualizations of the key signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Chemical Structure and Identification

Scoulerine, with the systematic IUPAC name (13aS)-2,9-dihydroxy-3,10-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline, is a tetracyclic alkaloid belonging to the protoberberine class.[1] Its core structure consists of a tetrahydroisoquinoline moiety fused to an isoquinoline ring system.

Table 1: Chemical Identifiers for Scoulerine

| Identifier | Value |

| IUPAC Name | (13aS)-2,9-dihydroxy-3,10-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline |

| Systematic IUPAC Name | (13aS)-3,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,9-diol[1] |

| Other Names | Discretamine, Aequaline[1][2] |

| CAS Number | 6451-73-6[1][3] |

| PubChem CID | 439654[1][3] |

| Chemical Formula | C₁₉H₂₁NO₄[1][3] |

| SMILES String | COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O |

Physicochemical Properties

The physicochemical properties of Scoulerine are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Table 2: Physicochemical Data for Scoulerine

| Property | Value | Source |

| Molecular Weight | 327.38 g/mol | [1][3] |

| Melting Point | 195-196 °C | [4] |

| Boiling Point (Predicted) | 503.3 ± 50.0 °C at 760 mmHg | [4] |

| pKa (Strongest Acidic, Predicted) | 9.18 | [5] |

| pKa (Strongest Basic, Predicted) | 6.21 | [5] |

| logP (Predicted) | 2.26 - 2.86 | [3][4][5] |

| Water Solubility (Predicted) | 0.25 g/L | [5] |

| Polar Surface Area (Predicted) | 62.16 Ų | [5] |

| Hydrogen Bond Donors | 2 | [3][4] |

| Hydrogen Bond Acceptors | 5 | [3][4] |

| Rotatable Bonds | 2 | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical and biological properties of Scoulerine.

Physicochemical Property Determination

Objective: To determine the melting point range of Scoulerine.

Materials:

-

Scoulerine (powdered)

-

Melting point capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the Scoulerine sample is finely powdered using a mortar and pestle.[6][7]

-

Pack the dry, powdered Scoulerine into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6][7]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of Scoulerine (~195 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[5]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

The recorded range is the melting point of Scoulerine.

Objective: To determine the aqueous solubility of Scoulerine.

Materials:

-

Scoulerine

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for stock solution)

-

Glass vials with screw caps

-

Shaker or orbital incubator

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a stock solution of Scoulerine in DMSO.

-

Add an excess amount of Scoulerine to a vial containing a known volume of PBS (pH 7.4).

-

Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[8]

-

After incubation, centrifuge the suspension to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Determine the concentration of Scoulerine in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or by creating a standard curve with HPLC.[8][9]

-

The determined concentration represents the aqueous solubility of Scoulerine.

Objective: To determine the logP value of Scoulerine.

Materials:

-

Scoulerine

-

1-Octanol (pre-saturated with water)

-

Water or buffer (pH 7.4, pre-saturated with 1-octanol)

-

Glass test tubes with stoppers

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Dissolve a known amount of Scoulerine in either the aqueous or the 1-octanol phase.

-

Add a known volume of the second, immiscible phase to the test tube.

-

Stopper the tube and shake it vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.[10][11][12][13]

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the aqueous and the 1-octanol layers.

-

Determine the concentration of Scoulerine in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration of Scoulerine in the 1-octanol phase to its concentration in the aqueous phase.

-

The logP value is the base-10 logarithm of P.

Objective: To determine the pKa value(s) of Scoulerine.

Materials:

-

Scoulerine

-

A series of buffers with a range of known pH values (e.g., from pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Prepare a stock solution of Scoulerine in a suitable solvent (e.g., methanol or water).

-

Prepare a series of solutions by diluting the stock solution in the different pH buffers to a constant final concentration.

-

Measure the UV absorbance spectrum of each solution over a relevant wavelength range.

-

Identify the wavelengths at which the absorbance changes significantly with pH.

-

Plot absorbance at a selected wavelength versus pH. The resulting sigmoidal curve will have an inflection point corresponding to the pKa.

-

Alternatively, use multi-wavelength data analysis software to calculate the pKa value(s) more accurately.

Biological Activity Assays

Objective: To determine the binding affinity of Scoulerine for the α2-adrenoceptor.

Materials:

-

Cell membranes expressing the human α2-adrenoceptor

-

[³H]-Rauwolscine or another suitable radioligand

-

Scoulerine

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., yohimbine)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-Rauwolscine) at a concentration near its Kd, and varying concentrations of Scoulerine.

-

For total binding, omit Scoulerine. For non-specific binding, add a high concentration of an unlabeled antagonist like yohimbine.[14]

-

Incubate the plate at a specific temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Scoulerine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.

Objective: To assess the functional antagonist activity of Scoulerine at the α1D-adrenoceptor.

Materials:

-

CHO or HEK293 cells stably expressing the human α1D-adrenoceptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Phenylephrine or another suitable α1-agonist

-

Scoulerine

-

Fluorescence plate reader with an injection system

Procedure:

-

Plate the cells in a 96-well plate and allow them to attach overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 60 minutes) at 37 °C.[15][16][17][18]

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of Scoulerine for a defined period.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a fixed concentration of the agonist (e.g., phenylephrine at its EC₈₀) and monitor the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

-

The inhibitory effect of Scoulerine is determined by the reduction in the agonist-induced fluorescence signal.

-

Plot the percentage of inhibition against the logarithm of the Scoulerine concentration to determine the IC₅₀ value.

Objective: To determine the binding affinity of Scoulerine for a specific 5-HT receptor subtype.

Materials:

-

Cell membranes expressing the target human 5-HT receptor (e.g., 5-HT₂A)

-

A suitable radioligand (e.g., [³H]-Ketanserin for 5-HT₂A)

-

Scoulerine

-

Assay buffer

-

Non-specific binding control (e.g., spiperone for 5-HT₂A)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

The protocol is analogous to the α2-adrenoceptor binding assay (Section 3.2.1).

-

Incubate the receptor-containing membranes with the radioligand and varying concentrations of Scoulerine.[1][3][19]

-

Separate bound from free radioligand by filtration.

-

Quantify the bound radioactivity by scintillation counting.

-

Determine the IC₅₀ and subsequently the Ki of Scoulerine for the specific 5-HT receptor subtype.

Objective: To characterize the agonist activity of Scoulerine on GABA-A receptors.

Materials:

-

Cells expressing the human GABA-A receptor (e.g., HEK293 cells or neurons)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes

-

Extracellular and intracellular solutions

-

GABA (as a positive control)

-

Scoulerine

Procedure:

-

Culture the cells on coverslips.

-

Prepare patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Clamp the cell membrane at a holding potential of -60 mV.

-

Apply GABA at a known concentration to elicit a baseline chloride current.

-

After a washout period, apply varying concentrations of Scoulerine to the cell and record the induced current.[20][21][22][23][24]

-

An inward current at the holding potential indicates the opening of the chloride channel and an agonistic effect.

-

Construct a dose-response curve by plotting the current amplitude against the logarithm of the Scoulerine concentration to determine the EC₅₀ and maximal efficacy relative to GABA.

Signaling Pathways and Experimental Workflows

Scoulerine exerts its biological effects by modulating specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.

Scoulerine as an α1D-Adrenoceptor Antagonist

Figure 1. Scoulerine's antagonistic action on the α1D-adrenoceptor signaling pathway.

Scoulerine as an α2-Adrenoceptor Antagonist

Figure 2. Scoulerine's antagonistic effect on the α2-adrenoceptor signaling cascade.

Scoulerine as a 5-HT Receptor Antagonist (Example: 5-HT2A Receptor)

Figure 3. Antagonistic activity of Scoulerine at the 5-HT2A receptor.

Scoulerine as a GABA-A Receptor Agonist

Figure 4. Agonistic effect of Scoulerine on the GABA-A receptor.

Conclusion

Scoulerine presents a fascinating molecular architecture with a corresponding set of physicochemical properties that make it a valuable subject of study in medicinal chemistry and pharmacology. Its ability to interact with multiple receptor systems highlights its potential as a scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide offer a robust framework for researchers to further explore the chemical and biological landscape of this important natural product. A thorough understanding of its properties is the first step towards unlocking its full therapeutic potential.

References

- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. thinksrs.com [thinksrs.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. radioligand binding studies | PPT [slideshare.net]

- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of (S)-Scoulerine as a Biosynthetic Precursor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: (S)-Scoulerine is a pivotal tetracyclic protoberberine intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs). Formed from (S)-reticuline via a unique carbon-carbon bond formation catalyzed by the berberine bridge enzyme (BBE), (S)-scoulerine stands at a critical metabolic branch point. From this central precursor, pathways diverge to produce numerous pharmacologically significant compounds, including the antimicrobial berberine, the anticancer agent noscapine, and the benzophenanthridine alkaloids sanguinarine and chelidonine. This guide provides an in-depth overview of the biosynthetic pathways originating from (S)-scoulerine, details the key enzymes involved, presents relevant quantitative data, and outlines standard experimental protocols for the study of this important metabolic network.

The Central Role of (S)-Scoulerine in BIA Metabolism

The biosynthesis of most benzylisoquinoline alkaloids (BIAs) proceeds through the central intermediate (S)-reticuline[1]. The commitment of (S)-reticuline to the protoberberine, benzophenanthridine, and phthalideisoquinoline alkaloid subclasses is marked by its conversion to (S)-scoulerine[1]. This transformation is catalyzed by the berberine bridge enzyme (BBE), which facilitates an oxidative cyclization of the N-methyl group of (S)-reticuline to form the characteristic "berberine bridge"[2][3][4]. This reaction is a key rate-limiting step and establishes the protoberberine scaffold[5][6].

Once formed, (S)-scoulerine serves as a branch-point intermediate, directing carbon flux toward several distinct and medicinally important alkaloid classes[3][7].

Pathway to Protoberberine and Phthalideisoquinoline Alkaloids (Berberine and Noscapine)

The initial steps for the biosynthesis of berberine and noscapine from (S)-scoulerine are shared.

-

(S)-Scoulerine to (S)-Tetrahydrocolumbamine: The pathway begins with the methylation of the 9-hydroxyl group of (S)-scoulerine by (S)-scoulerine 9-O-methyltransferase (SOMT or SMT) to yield (S)-tetrahydrocolumbamine[3][8][9].

-

(S)-Tetrahydrocolumbamine to (S)-Canadine: A methylenedioxy bridge is then formed by (S)-canadine synthase , a cytochrome P450-dependent monooxygenase (CYP719A), to produce (S)-canadine[5][8][9].

From (S)-canadine, the pathways diverge:

-

Berberine Pathway: (S)-canadine undergoes further enzymatic transformations, including oxidation, to form the quaternary ammonium salt berberine, a well-known antimicrobial agent[10][11].

-

Noscapine Pathway: (S)-canadine is N-methylated by tetrahydroprotoberberine cis-N-methyltransferase (TNMT) to produce (S)-N-methylcanadine[8][12]. A recently identified 10-gene cluster in opium poppy encodes the subsequent complex series of hydroxylations, ring cleavage, and oxidation steps that convert (S)-N-methylcanadine into the antitussive and anticancer drug noscapine[9][13][14].

Pathway to Benzophenanthridine Alkaloids (Sanguinarine and Chelidonine)

The biosynthesis of sanguinarine and chelidonine represents a separate major branch originating from (S)-scoulerine.

-

(S)-Scoulerine to (S)-Cheilanthifoline: The first committed step is the formation of a methylenedioxy bridge, catalyzed by cheilanthifoline synthase (CFS) , to produce (S)-cheilanthifoline[3].

-

(S)-Cheilanthifoline to (S)-Stylopine: A second methylenedioxy bridge is formed by stylopine synthase (SPS) to yield (S)-stylopine[7].

(S)-stylopine is then converted through a multi-step process involving enzymes like methylstylopine 14-hydroxylase (MSH) and protopine 6-hydroxylase (P6H) into protopine, and subsequently into the final benzophenanthridine alkaloids sanguinarine and chelidonine, which possess antimicrobial and anti-inflammatory properties[5][6][15][16].

References

- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 2. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. De novo production of protoberberine and benzophenanthridine alkaloids through metabolic engineering of yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scoulerine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Berberine - Wikipedia [en.wikipedia.org]

- 12. The Noscapine Saga: Unravelling a Valuable Jewel from a Poppy Pod—Past, Present and Future [mdpi.com]

- 13. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Complete biosynthesis of noscapine and halogenated alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sanguinarine - Wikipedia [en.wikipedia.org]

- 16. Chelidonine - Wikipedia [en.wikipedia.org]

Effects of Scoulerine on Different Cancer Cell Lines: A Technical Guide

Abstract

Scoulerine, a natural isoquinoline alkaloid, has demonstrated significant potential as an anticancer agent across a diverse range of malignancies. This technical document provides an in-depth analysis of its effects on various cancer cell lines, intended for researchers, scientists, and professionals in drug development. Scoulerine exerts its cytotoxic and antiproliferative effects through multiple mechanisms, primarily by disrupting microtubule structures, inducing cell cycle arrest at the G2/M phase, and activating apoptotic pathways.[1][2] This guide synthesizes quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the core signaling pathways and workflows involved in its mechanism of action.

Quantitative Analysis of Scoulerine's Efficacy

The anticancer activity of scoulerine has been quantified across various cancer cell lines, demonstrating potent effects at micromolar concentrations. The data below summarizes key metrics, including half-maximal inhibitory concentrations (IC50), apoptosis induction rates, and cell cycle distribution changes.

Table 1: IC50 Values of Scoulerine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Assay Method | Reference |

| Leukemic Cells | Leukemia | 2.7 - 6.5 | XTT | [1][2] |

| OVCAR3 | Ovarian Cancer | 10 | Not Specified | [3] |

| MCF-7 | Breast Cancer | ~10 (antiproliferative) | xCELLigence | [1] |

| 769-P, 786-O | Renal Cell Carcinoma | Dose-dependent inhibition | Not Specified | [4] |

| A549 | Lung Carcinoma | Potent antiproliferative | xCELLigence | [1] |

| A2780 | Ovarian Carcinoma | Potent antiproliferative | xCELLigence | [1] |

Note: An earlier study reported only moderate activity of scoulerine in breast cancer cell lines (IC50 > 3000 µM); however, more recent analysis using real-time cell monitoring showed significant inhibition at 10 µM, highlighting the importance of the assay method.[1]

Table 2: Apoptosis Induction by Scoulerine after 24-Hour Treatment

| Cell Line | Scoulerine (µM) | Early Apoptosis (%) | Late Apoptosis / Necrosis (%) | Reference |

| Jurkat | 2.5 | 8 | 15 | [1] |

| 5.0 | 22 | 21 | [1] | |

| 10.0 | 24 | 21 | [1] | |

| 15.0 | 22 | 19 | [1] | |

| 20.0 | 23 | 22 | [1] | |

| MOLT-4 | 2.5 | 4 | 14 | [1] |

| 5.0 | 9 | 20 | [1] | |

| 10.0 | 16 | 27 | [1] | |

| 15.0 | 14 | 26 | [1] | |

| 20.0 | 13 | 28 | [1] |

Table 3: Effect of Scoulerine on Cell Cycle Distribution in Jurkat Cells

| Treatment (16 hours) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control (Untreated) | 45 | 31 | 24 | [1] |

| Scoulerine (5 µM) | 29 | 22 | 49 | [1] |

Mechanism of Action: Key Signaling Pathways

Scoulerine's anticancer activity is not mediated by a single target but rather by impacting several critical cellular processes, leading to cell cycle arrest and programmed cell death.

Microtubule Disruption and Mitotic Arrest

A primary mechanism of scoulerine is its ability to interfere with the microtubule network.[1] This disruption triggers a spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2 or M phase. This antimitotic activity is correlated with the phosphorylation of key checkpoint kinases Chk1 and Chk2 and histone H3, which are markers of mitotic arrest and DNA damage response.[1][2]

References

- 1. Scoulerine affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scoulerine affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scoulerine: A natural isoquinoline alkaloid targeting SLC6A3 to treat RCC - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Scoulerine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and chemoenzymatic synthesis of Scoulerine, a bioactive benzylisoquinoline alkaloid. The methodologies outlined below are based on established synthetic routes, offering pathways to both racemic and enantiomerically pure (S)-Scoulerine.

Introduction

Scoulerine and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including sedative, hypnotic, and anti-inflammatory effects. The complex structure of Scoulerine has made it a target for various synthetic strategies. This document details two primary approaches for the synthesis of the Scoulerine backbone: the Bischler-Napieralski reaction and a C1-alkylation strategy, followed by an enzymatic resolution to achieve the naturally occurring (S)-enantiomer.

Data Summary

The following tables summarize the quantitative data associated with the chemoenzymatic synthesis of (S)-Scoulerine, including yields of key intermediates and the final product.

Table 1: Synthesis of Racemic Tetrahydroisoquinoline Precursors

| Precursor | Synthetic Approach | Number of Linear Steps | Overall Yield (%) | Reference |

| rac-Reticuline | Bischler-Napieralski | 5-9 | 16 | [1] |

| rac-1d | Bischler-Napieralski | 5-9 | 43 | [1] |

| rac-1b | Bischler-Napieralski | 5-9 | 42 | [1] |

Table 2: Chemoenzymatic Synthesis of (S)-Scoulerine

| Substrate | Product | Enzyme | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee) | Reference |

| racemic-Reticuline | (S)-Scoulerine | Berberine Bridge Enzyme (BBE) | 50 | 47 | > 97% | [1] |

Signaling Pathway and Experimental Workflow

The chemoenzymatic synthesis of (S)-Scoulerine involves the initial chemical synthesis of a racemic precursor, followed by an enantioselective enzymatic cyclization.

Caption: Chemoenzymatic synthesis workflow for (S)-Scoulerine.

Experimental Protocols

The following are detailed experimental protocols for the key stages in the synthesis of (S)-Scoulerine.

Protocol 1: Synthesis of Amide Precursors via Schotten-Baumann Conditions

This protocol describes the coupling of N-methylphenethylamines with phenylacetic acid derivatives to form the corresponding amides, which are precursors for the Bischler-Napieralski cyclization.[2]

Materials:

-

Phenylacetic acid derivative (1.0 equiv)

-

Oxalyl chloride (1.2 equiv)

-

Dry toluene

-

N-methylphenethylamine derivative (1.0 equiv)

-

Chloroform

-

3% Sodium hydroxide solution

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a solution of the phenylacetic acid derivative in dry toluene, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride and stir the reaction mixture at room temperature for 1 hour under an argon atmosphere.

-

Remove the solvent under reduced pressure to obtain the crude acyl chloride, which is used in the next step without further purification.

-

Dissolve the N-methylphenethylamine derivative in chloroform.

-

Add a 3% aqueous solution of sodium hydroxide and cool the mixture to 0°C in an ice bath.

-

To this biphasic mixture, add the crude acyl chloride solution dropwise with vigorous stirring.

-

Continue stirring at room temperature for 16 hours.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude amide by flash column chromatography.

Protocol 2: Bischler-Napieralski Cyclization and Reduction to form Racemic Tetrahydroisoquinolines

This protocol details the cyclization of the amide precursors to form dihydroisoquinolines, followed by reduction to the desired racemic tetrahydroisoquinolines.[2]

Materials:

-

Amide precursor (1.0 equiv)

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile

-

Sodium borohydride (NaBH₄)

-

Methanol

Procedure:

-

Dissolve the amide precursor in acetonitrile.

-

Add phosphorus oxychloride dropwise and reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully quench with ice.

-

Basify the mixture with a suitable base (e.g., ammonium hydroxide) and extract with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude dihydroisoquinoline.

-

Dissolve the crude product in methanol and cool to 0°C.

-

Add sodium borohydride portion-wise and stir until the reduction is complete.

-

Remove the methanol under reduced pressure, add water, and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the racemic tetrahydroisoquinoline. Yields for this two-step sequence are reported to be in the range of 85-97%.[2]

Protocol 3: C1-Alkylation Route to Racemic Tetrahydroisoquinolines

This alternative method involves the direct alkylation of a protected tetrahydroisoquinoline at the C1 position.[2]

Materials:

-

Boc-protected tetrahydroisoquinoline (1.0 equiv)

-

t-Butyllithium (t-BuLi) (1.05 equiv)

-

Tetramethylethylenediamine (TMEDA) (1.05 equiv)

-

Dry Tetrahydrofuran (THF)

-

3-Benzyloxybenzyl bromide (1.0 equiv)

-

Lithium aluminum hydride (LiAlH₄) (5 equiv)

Procedure:

-

Dissolve the Boc-protected tetrahydroisoquinoline and TMEDA in dry THF and cool to -78°C under an argon atmosphere.

-

Add t-BuLi dropwise and stir the mixture for 4 hours, allowing the temperature to rise to -50°C.

-

Add a solution of 3-benzyloxybenzyl bromide in THF and continue stirring.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

-

Dry, concentrate, and purify the crude product to yield the C1-alkylated Boc-protected tetrahydroisoquinoline. This C-C coupling product can be obtained in approximately 51% yield.[2]

-

For deprotection and reduction of the Boc group, dissolve the product in THF and add LiAlH₄ portion-wise at 0°C.

-

Reflux the mixture for 16 hours.

-

Cool the reaction and carefully quench with water and a 15% sodium hydroxide solution.

-

Filter the resulting suspension and extract the filtrate with an organic solvent.

-

Dry, concentrate, and purify the product to obtain the racemic tetrahydroisoquinoline. This reduction step can yield around 74% of the desired product.[2]

Protocol 4: Biocatalytic Kinetic Resolution for (S)-Scoulerine

This protocol describes the enantioselective synthesis of (S)-Scoulerine from a racemic tetrahydroisoquinoline precursor using the Berberine Bridge Enzyme (BBE).[1]

Materials:

-

Racemic tetrahydroisoquinoline precursor (e.g., rac-reticuline) (20 g/L)

-

Berberine Bridge Enzyme (BBE) (1 g/L)

-

Catalase (5 g/L)

-

Toluene

-

Buffer solution (e.g., potassium phosphate buffer)

-

Molecular oxygen (air)

Procedure:

-

Prepare a biphasic mixture of toluene and buffer (70:30 v/v).

-

Add the racemic tetrahydroisoquinoline substrate, BBE, and catalase to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 24 hours, ensuring sufficient aeration to provide molecular oxygen for the enzymatic reaction.

-

Monitor the reaction progress by HPLC until approximately 50% conversion is achieved.

-

Upon completion, separate the organic and aqueous phases.

-

Extract the aqueous phase with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting mixture of (S)-Scoulerine and the unreacted (R)-enantiomer of the precursor by column chromatography to isolate enantiomerically pure (S)-Scoulerine (ee > 97%). The isolated yield of (S)-Scoulerine is reported to be around 47%.[1]

Logical Relationship Diagram

The selection of the synthetic route depends on the desired final product (racemic vs. enantiomerically pure) and the availability of starting materials and reagents.

Caption: Logical flow for selecting a synthetic route to Scoulerine.

References

Application Notes and Protocols: Best Methods for Scoulerine Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the most effective methods for the extraction and purification of Scoulerine, a protoberberine alkaloid and a key intermediate in the biosynthesis of numerous isoquinoline alkaloids.[1] The protocols and data presented herein are designed to guide researchers in obtaining high-purity Scoulerine for further investigation and development.

Introduction to Scoulerine

Scoulerine, also known as discretamine or aequaline, is a tetracyclic isoquinoline alkaloid found in various plant species, particularly in the Papaveraceae and Fumariaceae families, such as Corydalis and Croton species.[1] It serves as a crucial branch-point intermediate in the biosynthesis of a wide range of pharmacologically important alkaloids, including berberine, stylopine, protopine, and sanguinarine.[1][2] Recent studies have highlighted Scoulerine's own potent biological activities, including antimitotic, antiproliferative, and proapoptotic effects in cancer cells, making it a compound of significant interest for drug discovery.[1]

The effective isolation of Scoulerine from natural sources or synthetic mixtures is paramount for its study and application. This guide details robust extraction and purification strategies, combining classical and modern techniques to achieve high yield and purity.

Extraction of Scoulerine from Plant Material

The extraction of alkaloids like Scoulerine from dried and powdered plant material is typically the first step. The choice of method depends on factors such as the stability of the compound, the solvent used, and the required scale of extraction.[3]

Common Extraction Techniques

Several methods are employed for the extraction of alkaloids from plant matrices. These range from traditional solvent-based methods to more modern, efficiency-enhanced techniques.

-

Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. It is suitable for heat-sensitive compounds but can be time-consuming.[3]

-

Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent. It is highly efficient but may not be suitable for thermolabile compounds due to prolonged exposure to heat.[4][5]

-

Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[5][6]

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.[3]

The Principle of Acid-Base Extraction

A cornerstone of alkaloid isolation is acid-base liquid-liquid extraction. Scoulerine, like most alkaloids, contains a basic nitrogen atom, allowing it to be converted between a water-soluble salt form and an organic-soluble free base form by adjusting the pH.

-

Acidification: The initial crude extract (typically methanolic or ethanolic) is acidified. This protonates the nitrogen atom in Scoulerine, forming a salt (Scoulerine-H⁺). This salt is soluble in the aqueous phase, while non-basic, lipophilic impurities (fats, waxes, chlorophyll) remain in the organic phase and can be removed.[5][7]

-

Basification: The acidic aqueous layer containing the Scoulerine salt is then made alkaline (e.g., with ammonium hydroxide). This deprotonates the Scoulerine salt, converting it back to its free base form, which is soluble in non-polar organic solvents (like chloroform or dichloromethane).[5][7]

-

Final Extraction: The aqueous solution is then extracted with an immiscible organic solvent to pull the Scoulerine free base into the organic layer, leaving behind water-soluble impurities. Evaporation of this solvent yields a crude alkaloid extract enriched in Scoulerine.

Quantitative Data on Alkaloid Extraction

While specific yield data for Scoulerine extraction is not extensively published, data from related protoberberine alkaloids like berberine can provide a useful benchmark. The yield is highly dependent on the plant species, drying method, and extraction protocol.

Table 1: Comparison of Alkaloid Extraction Parameters (Illustrative)

| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction |

|---|---|---|---|

| Typical Solvent | Methanol, Ethanol | Methanol, Ethanol | Methanol, Ethanol |

| Temperature | Room Temperature | Solvent Boiling Point | 25–50°C |

| Duration | 24–72 hours[7] | 4–8 hours[5] | 30–60 minutes[5] |

| Typical Yield * | Moderate | High | High |

| Advantages | Simple, good for thermolabile compounds | High efficiency, less solvent | Fast, efficient, reduced temperature |

| Disadvantages | Time-consuming, large solvent volume | Potential thermal degradation | Requires specialized equipment |

*Yields are relative. For example, berberine yields from Coscinium fenestratum can reach up to 4.06% (w/w) using cold methanol extraction (a form of maceration).[8]

Purification of Scoulerine

Following extraction, the crude alkaloid mixture requires purification to isolate Scoulerine. Chromatographic techniques are the most powerful and widely used methods for this purpose.

Common Purification Techniques

-

Silica Gel Column Chromatography: A standard and cost-effective method for preparative scale purification. Separation is based on the polarity of the compounds. The crude extract is loaded onto a silica gel column and eluted with a solvent system of increasing polarity.[9]

-

High-Performance Liquid Chromatography (HPLC): Primarily used for analytical quantification and final-stage, high-purity purification. Reversed-phase columns (e.g., C18) are common for alkaloid separation.[7]

-

High-Speed Countercurrent Chromatography (HSCCC): A support-free liquid-liquid partition chromatography technique that is excellent for separating complex mixtures and avoiding irreversible adsorption of the sample onto a solid support. pH-zone-refining CCC is particularly effective for alkaloids.[10]

Table 2: Comparison of Alkaloid Purification Techniques

| Technique | Stationary Phase | Mobile Phase Principle | Purity Achieved | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Silica Gel Column | Silica Gel | Gradient elution (e.g., Dichloromethane to Methanol)[9] | >90% | High capacity, cost-effective | Can have irreversible adsorption |

| Preparative HPLC | C18 or other bonded silica | Isocratic or gradient elution (e.g., Acetonitrile/Water with additives)[7] | >98% | High resolution, high purity | Expensive, lower capacity |

| HSCCC | Liquid (one phase of a two-phase system) | Liquid (the other phase) | >98%[10] | No solid support, high recovery | Requires specialized equipment |

Detailed Experimental Protocols

Protocol 1: General Extraction of Scoulerine from Plant Material

This protocol describes a general method for obtaining a crude alkaloid extract enriched in Scoulerine.

1. Preparation of Plant Material:

- Dry the plant material (e.g., roots or aerial parts of Corydalis sp.) in the shade or in an oven at a low temperature (40-50°C) to prevent degradation.[8]

- Grind the dried material into a fine powder to increase the surface area for extraction.

2. Initial Solvent Extraction (Maceration):

- Soak the powdered plant material (e.g., 100 g) in 95% methanol (1 L) in a sealed container.

- Agitate the mixture periodically and allow it to macerate for 72 hours at room temperature.[7]

- Filter the mixture through cheesecloth or filter paper. Collect the filtrate.

- Repeat the extraction process on the plant residue two more times with fresh methanol to ensure complete extraction.

- Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

3. Acid-Base Partitioning:

- Dissolve the crude extract in 2% sulfuric acid (e.g., 200 mL).[7]

- Transfer the acidic solution to a separatory funnel and extract it three times with an equal volume of diethyl ether or dichloromethane to remove acidic and neutral lipophilic impurities (the "defatting" step). Discard the organic layers.[7]

- Collect the aqueous layer. Slowly add 25% ammonium hydroxide to this layer with constant stirring until the pH reaches 9-10.[7]

- Extract the now basic aqueous solution three times with an equal volume of chloroform or dichloromethane. The Scoulerine free base will move into the organic layer.

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol details the purification of the crude alkaloid extract to isolate Scoulerine.

1. Column Preparation:

- Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., dichloromethane).

- Pour the slurry into a glass column and allow it to pack under gravity or with light pressure. Equilibrate the column by running the starting eluent through it.

2. Sample Loading:

- Dissolve the crude alkaloid extract in a minimal amount of the starting mobile phase (e.g., 100% dichloromethane).

- Alternatively, adsorb the dry extract onto a small amount of silica gel, and carefully load the dried powder onto the top of the packed column.

3. Elution:

- Begin elution with 100% dichloromethane.

- Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 1%, 2%, 5%, 10% methanol in dichloromethane).[9] This is known as gradient elution.

4. Fraction Collection and Analysis:

- Collect fractions of the eluate in separate test tubes.

- Monitor the separation by spotting fractions onto a Thin Layer Chromatography (TLC) plate and visualizing under UV light or with an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).

- Combine the fractions that contain pure Scoulerine (as determined by TLC comparison with a standard, if available, or by subsequent HPLC analysis).

- Evaporate the solvent from the combined pure fractions to obtain isolated Scoulerine. Confirm identity and purity using techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).

Visualizations: Workflows and Pathways

Biosynthetic Pathway of Scoulerine

Scoulerine is synthesized from (S)-reticuline via an oxidative C-C bond formation catalyzed by the Berberine Bridge Enzyme (BBE). It is a critical branch point, leading to other major alkaloid classes.[2][11]

Caption: Biosynthesis of Scoulerine and its role as a key precursor.

General Workflow for Scoulerine Isolation

The overall process from plant to pure compound follows a logical sequence of extraction, partitioning, and final purification.

Caption: General workflow for Scoulerine extraction and purification.

Logic of Acid-Base Extraction

This diagram illustrates the chemical principle enabling the separation of the basic alkaloid from neutral and acidic impurities.

Caption: The logic of separating Scoulerine using pH adjustments.

References

- 1. Scoulerine affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. biosciencejournals.com [biosciencejournals.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. mdpi.com [mdpi.com]

- 10. Preparative separation of atropine and scopolamine from Daturae metelis Flos using pH-zone-refining counter-current chromatography with counter-rotation and dual-mode elution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Scoulerine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoulerine is a protoberberine alkaloid found in various plant species, notably in the Papaveraceae and Berberidaceae families, including plants of the Corydalis genus. It is a key biosynthetic intermediate in the formation of other biologically active alkaloids and has garnered interest for its own potential pharmacological activities. Accurate and precise quantification of Scoulerine in different matrices, such as plant extracts and biological samples, is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies.

These application notes provide detailed protocols for the quantification of Scoulerine using modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS). The methodologies are based on established analytical practices for isoquinoline alkaloids.

Analytical Techniques

The quantification of Scoulerine is most effectively achieved using chromatographic techniques that offer high resolution and sensitivity. The two primary methods detailed here are:

-

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): A robust and widely available technique for the quantification of phytochemicals. It offers good selectivity and sensitivity for compounds with chromophores, such as Scoulerine.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides superior sensitivity and selectivity, making it ideal for the analysis of Scoulerine in complex matrices and for trace-level quantification in biological samples.

Method 1: Quantification of Scoulerine by HPLC-DAD

This method is suitable for the quantification of Scoulerine in plant extracts, particularly from Corydalis species.

Experimental Protocol

1. Sample Preparation (from Plant Material)

-

Objective: To extract Scoulerine and other alkaloids from the plant matrix.

-

Procedure:

-

Weigh accurately about 0.5 g of powdered, dried plant material (e.g., Corydalis rhizome).

-

Transfer the powder to a conical flask.

-

Add 25 mL of methanol.

-

Perform extraction using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue with another 25 mL of methanol to ensure complete extraction.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 10 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

-

2. Chromatographic Conditions

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

-

Detailed Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: AcetonitrileB: 0.1% Formic acid in water |

| Gradient Elution | 0-10 min: 10-25% A10-25 min: 25-45% A25-30 min: 45-10% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

3. Method Validation

-

Linearity: Prepare a series of standard solutions of Scoulerine in methanol at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration.

-

Precision: Assess intra-day precision by analyzing six replicates of a standard solution at a medium concentration on the same day. Determine inter-day precision by repeating the analysis on three different days.

-

Accuracy: Perform a recovery study by spiking a known amount of Scoulerine standard into a sample matrix that has a known low concentration of the analyte. Calculate the percentage recovery.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Quantitative Data Summary (HPLC-DAD)

The following table summarizes typical validation parameters for the quantification of protoberberine alkaloids, which can be adapted for Scoulerine.

| Parameter | Typical Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

Note: These values are illustrative and should be determined for each specific laboratory setup.

Visualization: HPLC-DAD Workflow

In Vivo Experimental Design for Scoulerine Studies in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoulerine is a benzylisoquinoline alkaloid found in various plant species. It serves as a key biosynthetic precursor to a wide range of pharmacologically important alkaloids, including berberine and sanguinarine.[1] Emerging in vitro research has highlighted scoulerine's potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, arrest the cell cycle, and induce apoptosis by modulating key signaling pathways.[2] Specifically, scoulerine has been shown to interfere with microtubule structures, upregulate p53, and activate caspases, suggesting a multi-faceted mechanism of action.[2] Recent preliminary in vivo studies have further indicated its promise in reducing tumor growth in models of renal and ovarian cancer, potentially through inhibition of the MAPK and PI3K/Akt/mTOR signaling pathways.[3][4]

This document provides a comprehensive guide for the in vivo experimental design of scoulerine studies in animal models, targeted at researchers investigating its therapeutic potential. Given the limited detailed in vivo data currently available for scoulerine, the following protocols are based on its established in vitro activity, preliminary in vivo findings, and well-established methodologies for the related and downstream alkaloid, berberine.

Rationale for In Vivo Studies: Summary of In Vitro Efficacy

The primary motivation for advancing scoulerine to in vivo animal models stems from its potent cytotoxic and antiproliferative effects observed across a range of human cancer cell lines. This activity provides a strong basis for investigating its efficacy in a whole-organism context.

| Cell Line Type | Specific Cell Line(s) | IC50 Value (µM) | Key In Vitro Findings | Citation(s) |

| Leukemia | Jurkat, MOLT-4, U937, OCI-AML2 | 2.7 - 6.5 | Induces G2/M cell cycle arrest; Activates caspases-3/7, -8, and -9; Upregulates p53. | [2] |

| Lung Carcinoma | A549 | Not specified | Potent antiproliferative activity; Disrupts microtubule structure. | [2] |

| Ovarian Carcinoma | OVCAR3 | Not specified | Perturbs cancerous properties by targeting the PI3K/Akt/mTOR axis; Attenuates stemness. | [4] |

| Breast Carcinoma | Not specified | Not specified | Potent antiproliferative activity. | [2] |

| Renal Cell Carcinoma | 769-P, 786-O | Not specified | Inhibits viability in a time- and dose-dependent manner; Promotes apoptosis. | [3] |

Proposed In Vivo Experimental Design: Anticancer Efficacy

The most common preclinical approach to evaluating a novel anticancer compound is the use of a tumor xenograft model in immunocompromised mice. This allows for the assessment of the compound's direct effect on the growth of human tumors.

Diagram: General Workflow for In Vivo Scoulerine Efficacy Study

References

Application Notes and Protocols for Scoulerine in Preclinical Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile applications of Scoulerine, a naturally occurring isoquinoline alkaloid, in preclinical cancer research. This document details its mechanism of action, summarizes its efficacy in various cancer models, and provides detailed protocols for key experimental procedures.

Introduction to Scoulerine

Scoulerine is a protoberberine alkaloid found in various plant species. Emerging preclinical evidence has highlighted its potential as a promising anticancer agent. It exerts its effects through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, as well as the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action

Scoulerine's anticancer activity is attributed to its ability to interfere with fundamental cellular processes required for tumor growth. Its primary mechanisms include:

-

Microtubule Disruption: Scoulerine interferes with the microtubule network, which is crucial for cell division, leading to mitotic arrest.

-

Cell Cycle Arrest: By disrupting microtubule dynamics, Scoulerine predominantly causes a G2/M phase arrest in the cell cycle, preventing cancer cells from proceeding through mitosis.[1][2]

-

Induction of Apoptosis: Following cell cycle arrest, Scoulerine triggers programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[1] This is evidenced by the activation of caspases, upregulation of pro-apoptotic proteins like p53, and externalization of phosphatidylserine.[1]

-

Modulation of Signaling Pathways: Scoulerine has been shown to activate the ATR/ATM-Chk1/Chk2 DNA damage response pathway and inhibit the MAPK signaling pathway, both of which are critical for cancer cell survival and proliferation.[1][3]

Data Presentation

Table 1: In Vitro Cytotoxicity of Scoulerine (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Jurkat | Leukemia | 2.7 - 6.5 | [1] |

| MOLT-4 | Leukemia | 2.7 - 6.5 | [1] |

| Raji | Leukemia | 2.7 - 6.5 | |

| HL-60 | Leukemia | 2.7 - 6.5 | |

| U-937 | Leukemia | 2.7 - 6.5 | |

| HEL 92.1.7 | Leukemia | 2.7 - 6.5 | |

| A549 | Lung Carcinoma | Not specified | [1] |

| A2780 | Ovarian Carcinoma | Not specified | |

| SK-BR-3 | Breast Adenocarcinoma | Not specified | |

| MCF-7 | Breast Adenocarcinoma | Not specified | |

| 769-P | Renal Cell Carcinoma | Not specified | [3] |

| 786-O | Renal Cell Carcinoma | Not specified | [3] |

Table 2: Effect of Scoulerine on Apoptosis and Cell Cycle in Jurkat and MOLT-4 Cells

| Cell Line | Treatment | Apoptosis Rate (%) | G2/M Phase Arrest (%) | Reference |

| Jurkat | 5 µM Scoulerine (16h) | Not specified | 49 | [1] |

| MOLT-4 | Not specified | Not specified | Not specified | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Scoulerine on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Scoulerine stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of Scoulerine in culture medium.

-

After 24 hours, remove the medium and add 100 µL of the Scoulerine dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying Scoulerine-induced apoptosis by flow cytometry.

Materials:

-

Cancer cell lines treated with Scoulerine

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of Scoulerine for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

This protocol is for determining the effect of Scoulerine on cell cycle distribution.

Materials:

-

Cancer cell lines treated with Scoulerine

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells and treat with Scoulerine as described for the apoptosis assay.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blotting

This protocol is for analyzing the expression of proteins involved in signaling pathways affected by Scoulerine.

Materials:

-

Cancer cell lysates (treated and untreated)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Chk1, anti-p-Chk2, anti-p53, anti-Bax, anti-p-ERK)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer.

-

Determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of Scoulerine.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line

-

Matrigel (optional)

-

Scoulerine formulation for in vivo administration

-

Calipers

-

Anesthesia

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer Scoulerine or vehicle control to the mice according to the desired dosing schedule (e.g., intraperitoneal injection, oral gavage).

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).

Visualizations

Caption: General experimental workflow for preclinical evaluation of Scoulerine.

Caption: Signaling pathways modulated by Scoulerine in cancer cells.

References

- 1. Scoulerine affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Scoulerine: A natural isoquinoline alkaloid targeting SLC6A3 to treat RCC - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Computational Molecular Docking of Scoulerine with Tubulin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the computational molecular docking of Scoulerine, a natural isoquinoline alkaloid, with its target protein, tubulin. Scoulerine has demonstrated anti-mitotic properties and is a promising candidate for anticancer drug development.[1][2][3][4][5][6] Understanding its interaction with tubulin at a molecular level is crucial for elucidating its mechanism of action and for the rational design of more potent derivatives.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[7][8][9] Their pivotal role in mitosis makes them an attractive target for anticancer therapies.[7][8][10] Tubulin-targeting agents disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[7][8]

Scoulerine has been identified as a compound that binds to tubulin and interferes with microtubule structure, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][5][6] Computational molecular docking is a powerful tool to predict and analyze the binding mode and affinity of small molecules like Scoulerine to their protein targets. This technique provides valuable insights into the specific amino acid residues involved in the interaction, the binding energy, and the potential binding sites.

Studies have shown that Scoulerine likely interacts with tubulin at two key sites: the colchicine binding site and a site near the laulimalide binding site.[1][2][3][4] This dual mode of action, involving both microtubule destabilization and stabilization, makes Scoulerine a particularly interesting compound for further investigation.[1][2][3][4]

Data Presentation

The following table summarizes the quantitative data from computational docking studies of Scoulerine with tubulin.

| Ligand | Target Site | PDB ID | Binding Energy (kcal/mol) | Reference |

| Scoulerine | Colchicine Site | 1SA0 | -7.96 | [1] |

| Colchicine | Colchicine Site | 1SA0 | -9.23 | [1] |

| Scoulerine | Laulimalide Site | 4O4H | Not explicitly stated, but affinity is similar to the colchicine site interaction. | [1][2] |

| Laulimalide | Laulimalide Site | 4O4H | Not explicitly stated | [1] |

Experimental Protocols

This section provides a detailed methodology for performing computational molecular docking of Scoulerine with tubulin.

Preparation of Protein and Ligand Structures

1.1. Protein Preparation:

-

Obtain Tubulin Structure: Download the 3D crystal structure of tubulin from the Protein Data Bank (PDB). For studying the colchicine binding site, PDB ID: 1SA0 can be used.[1] For the laulimalide site, PDB ID: 4O4H is a suitable choice.[1]

-

Pre-processing:

-

Remove any existing ligands, water molecules, and co-factors from the PDB file unless they are known to be critical for the binding interaction.

-

Add polar hydrogen atoms to the protein structure.

-

Assign appropriate atom types and charges using a force field such as Kollman.

-

The prepared protein structure should be saved in a suitable format (e.g., PDBQT for AutoDock).

-

1.2. Ligand Preparation:

-

Obtain Scoulerine Structure: The 3D structure of Scoulerine can be obtained from a chemical database like PubChem or ZINC, or it can be sketched using a molecule builder.

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Torsion Angles: Define the rotatable bonds in the Scoulerine molecule to allow for conformational flexibility during docking.

-

The prepared ligand structure should be saved in a suitable format (e.g., PDBQT for AutoDock).

Molecular Docking Procedure

2.1. Docking Software:

-

Several software packages are available for molecular docking, such as AutoDock, AutoDock Vina, MOE (Molecular Operating Environment), and GOLD. The following protocol is based on the widely used AutoDock software.

2.2. Grid Box Definition:

-

Define a 3D grid box that encompasses the predicted binding site on the tubulin molecule.

-

For targeted docking, the grid box should be centered on the known binding site (e.g., the colchicine or laulimalide site). The size of the grid box should be sufficient to accommodate the ligand and allow for its free rotation and translation.

2.3. Docking Algorithm:

-

Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm (LGA) is a commonly used and effective algorithm in AutoDock.

-

Set the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations. A higher number of runs will increase the chances of finding the optimal binding pose but will also require more computational time.

2.4. Execution of Docking:

-

Run the molecular docking simulation. The software will explore different conformations and orientations of Scoulerine within the defined grid box and calculate the binding energy for each pose.

Analysis of Docking Results

3.1. Binding Pose Analysis:

-

The docking results will provide a series of ranked binding poses based on their predicted binding energies.

-

Visualize the top-ranked poses in a molecular visualization software (e.g., PyMOL, VMD) to analyze the interactions between Scoulerine and the amino acid residues in the tubulin binding pocket.

-

Identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.